molecular formula C14H17NO3 B563766 (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde CAS No. 1068012-41-8

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

Cat. No.: B563766
CAS No.: 1068012-41-8
M. Wt: 247.294
InChI Key: DIFLGEVEAZQPMO-CYBMUJFWSA-N
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Description

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and an aldehyde group at the 2-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the aldehyde functionality at the 2-position. One common method involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formylation: The protected piperidine is then subjected to formylation using reagents like ethyl formate or formic acid in the presence of a catalyst such as sodium methoxide.

Industrial Production Methods

Industrial production of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: ®-N-Benzyloxycarbonyl-2-piperidinecarboxylic acid.

    Reduction: ®-N-Benzyloxycarbonyl-2-piperidinemethanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzyme inhibition or receptor modulation. The benzyloxycarbonyl group can be cleaved enzymatically to release the active piperidine derivative, which then interacts with its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    N-Benzyloxycarbonyl-2-piperidinecarboxylic acid: An oxidized form of the compound.

    N-Benzyloxycarbonyl-2-piperidinemethanol: A reduced form of the compound.

Uniqueness

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions

Properties

IUPAC Name

benzyl (2R)-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFLGEVEAZQPMO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654370
Record name Benzyl (2R)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068012-41-8
Record name Benzyl (2R)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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